TMCB

Vue d'ensemble

Description

La tétraméthylcyclobutane-1,3-dione (TMCB) est un inhibiteur sélectif, compétitif envers l'ATP, de la caséine kinase II (CK2) et de la kinase 8 extracellulaire régulée par le signal (ERK8). Il présente des constantes d'inhibition (Ki) distinctes de 83 nM et 21 nM pour les deux différentes sous-unités catalytiques CK2 α et α’, respectivement . Le this compound est principalement utilisé dans la recherche scientifique pour sa capacité à contrôler l'activité biologique de la CK2, ce qui en fait un outil précieux pour l'étude des processus de phosphorylation et de déphosphorylation .

Applications De Recherche Scientifique

Key Properties

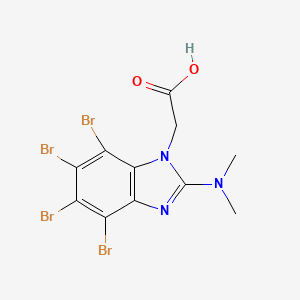

- Molecular Weight : 534.82 Da

- Chemical Formula : C₁₁H₉Br₄N₃O₂

- Selectivity : More selective than other inhibitors like DMAT (with K_i values of 0.25 μM for CK2 vs. higher values for PIM1, HIPK2, and DYRK1a) .

Inhibition of Tumor Growth

This compound has been studied for its role in inhibiting tumor growth through the modulation of CK2 activity. Research indicates that this compound can induce apoptosis in cancer cells by decreasing the expression of anti-apoptotic proteins such as cIAP2 .

Case Study: HeLa Cells

In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cIAP2 expression, indicating its potential to enhance apoptotic pathways in cancer cells .

Modulation of NF-κB Signaling

This compound has also been shown to modulate NF-κB signaling pathways, which are often hyperactivated in cancers. In one study, this compound reduced phosphorylation levels of NF-κB at specific serine residues (S529 and S536), thereby impacting its transcriptional activity .

Data Table: Effects on NF-κB Signaling

| Treatment | NF-κB S529 Phosphorylation | NF-κB S536 Phosphorylation | GPx1 Expression |

|---|---|---|---|

| Control | High | High | Low |

| This compound | Decreased | Decreased | Increased |

Neuroprotection

This compound's ability to inhibit CK2 has implications for neuroprotection. In models of oxidative stress-induced damage, this compound was found to enhance the expression of antioxidant proteins like GPx1 while reducing harmful phosphorylation events associated with cell death .

Case Study: Clasmatodendritic Degeneration

In a model studying clasmatodendritic degeneration in astrocytes, this compound treatment led to increased GPx1 levels and reduced AKT-mediated phosphorylation events that contribute to cell death .

Data Table: Neuroprotective Effects

| Treatment | GPx1 Expression | AKT S473 Phosphorylation | Outcome |

|---|---|---|---|

| Control | Low | High | Cell Death |

| This compound | High | Reduced | Neuroprotection |

Méthodes De Préparation

La synthèse de la tétraméthylcyclobutane-1,3-dione implique plusieurs étapes. Une méthode courante commence par le craquage thermique de l'acide isobutyrique ou de l'anhydride isobutyrique pour générer la diméthyl vinyl cétone. Cet intermédiaire subit ensuite une dimérisation pour former la tétraméthylcyclobutane-1,3-dione . Les conditions de réaction impliquent généralement des températures élevées et la présence d'un catalyseur pour faciliter le processus de dimérisation.

Analyse Des Réactions Chimiques

La tétraméthylcyclobutane-1,3-dione subit diverses réactions chimiques, notamment l'hydrogénation, l'oxydation et la substitution. Une réaction notable est l'hydrogénation catalytique de la tétraméthylcyclobutane-1,3-dione pour produire du 2,2,4,4-tétraméthyl-1,3-cyclobutanediol (CBDO). Cette réaction est généralement réalisée en utilisant un catalyseur bimétallique ruthénium-étain dans des conditions de 120°C, 4 MPa et 1 heure . La sélectivité de cette réaction est élevée, avec un rapport cis-trans de 1,11 et une sélectivité de 73,5 % .

Applications de la recherche scientifique

La tétraméthylcyclobutane-1,3-dione a un large éventail d'applications dans la recherche scientifique. En chimie, elle est utilisée comme inhibiteur sélectif de la CK2 et de l'ERK8, ce qui la rend précieuse pour l'étude des processus de phosphorylation et de déphosphorylation . En biologie, elle est utilisée pour étudier le rôle de la CK2 dans divers processus cellulaires, notamment la régulation du cycle cellulaire et l'apoptose . En médecine, la tétraméthylcyclobutane-1,3-dione est explorée pour ses applications thérapeutiques potentielles, notamment dans la recherche sur le cancer, en raison de sa capacité à inhiber la CK2, qui est souvent surexprimée dans les cellules cancéreuses . Dans l'industrie, la tétraméthylcyclobutane-1,3-dione est utilisée dans la synthèse de polyesters haute performance, qui peuvent remplacer le polycarbonate et améliorer la température de transition vitreuse, la résistance chimique et la stabilité à l'hydrolyse des polyesters .

Mécanisme d'action

La tétraméthylcyclobutane-1,3-dione exerce ses effets en inhibant sélectivement la CK2 et l'ERK8. La CK2 est une kinase sérine/thréonine qui joue un rôle crucial dans divers processus cellulaires, notamment la régulation du cycle cellulaire, l'apoptose et la réparation de l'ADN . En inhibant la CK2, la tétraméthylcyclobutane-1,3-dione perturbe ces processus, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . L'ERK8 est un membre de la famille des kinases activées par les mitogènes (MAPK) et est impliquée dans la régulation de la prolifération et de la différenciation cellulaires . L'inhibition de l'ERK8 par la tétraméthylcyclobutane-1,3-dione affecte ces voies, contribuant davantage à ses effets thérapeutiques potentiels .

Mécanisme D'action

Tetramethylcyclobutane-1,3-dione exerts its effects by selectively inhibiting CK2 and ERK8. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair . By inhibiting CK2, tetramethylcyclobutane-1,3-dione disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells . ERK8 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating cell proliferation and differentiation . Inhibition of ERK8 by tetramethylcyclobutane-1,3-dione affects these pathways, further contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

La tétraméthylcyclobutane-1,3-dione est unique en raison de son inhibition double de la CK2 et de l'ERK8. Des composés similaires incluent d'autres inhibiteurs de la CK2, tels que le tétrabromobenzotriazole (TBB) et le 4,5,6,7-tétrabromobenzimidazole (TBBz), qui inhibent également la CK2 mais ne ciblent pas l'ERK8 . Un autre composé similaire est le 2,2,4,4-tétraméthyl-1,3-cyclobutanediol (CBDO), qui est un produit de l'hydrogénation de la tétraméthylcyclobutane-1,3-dione et est utilisé dans la synthèse de polyesters haute performance . L'inhibition double de la CK2 et de l'ERK8 par la tétraméthylcyclobutane-1,3-dione en fait un outil précieux pour étudier l'interaction entre ces deux kinases et leurs rôles dans les processus cellulaires .

Activité Biologique

Tetramethylcyclobutane-1,3-dione (TMCB) is an organic compound recognized for its unique chemical structure and significant biological activity. This article explores the biological properties, particularly its role as a dual kinase inhibitor, its effects on cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with two carbonyl groups, which contributes to its reactivity and biological activity. The compound is primarily studied for its inhibitory effects on specific kinases that play crucial roles in cellular signaling pathways.

Kinase Inhibition

This compound functions as a dual inhibitor of:

- Casein Kinase 2 (CK2)

- Extracellular Signal-Regulated Kinase 8 (ERK8)

The half-maximal inhibitory concentration (IC50) for both kinases is approximately 0.5 µM , indicating potent inhibitory effects. This dual inhibition suggests this compound's potential utility in cancer therapy, especially in tumors where CK2 and ERK8 are dysregulated.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic activity against various human cancer cell lines, including:

- Breast cancer cells

- Prostate cancer cells

- Lung cancer cells

These findings underscore this compound's potential as an anti-cancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Case Study 1: Cancer Cell Line Sensitivity

In a study examining the sensitivity of various cancer cell lines to this compound, researchers found that certain breast cancer cell lines showed significant growth inhibition when treated with this compound. The results indicated that this compound could induce apoptosis in these cells, making it a candidate for further clinical development.

Case Study 2: Dual Kinase Inhibition Mechanism

Another study focused on the mechanism by which this compound inhibits CK2 and ERK8. It was observed that this compound disrupts the phosphorylation processes mediated by these kinases, leading to altered cellular proliferation pathways. This study provided insights into how this compound might be utilized in combination therapies targeting multiple signaling pathways involved in tumor growth.

Propriétés

IUPAC Name |

2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAOTASRLQMKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677589 | |

| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905105-89-7 | |

| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (TMCB) and how does it interact with it?

A1: [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (this compound) is a selective inhibitor of casein kinase 2 (CK2). [] While the exact binding mechanism is not fully elucidated in the provided research, this compound is known to bind to the catalytic subunit of CK2, inhibiting its activity.

Q2: What are the downstream effects of this compound inhibiting CK2?

A2: Inhibiting CK2 with this compound has been shown to decrease phosphorylation of Nuclear Factor-κB (NF-κB) at the serine 529 position. [] This, in turn, can affect downstream signaling pathways regulated by NF-κB, including those involved in inflammation, cell survival, and apoptosis.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C11H9Br4N3O2. Its molecular weight is 582.87 g/mol.

Q4: Is there any information on the spectroscopic data for this compound?

A4: The provided research articles do not contain specific spectroscopic data (NMR, IR, UV-Vis) for this compound.

Q5: Has this compound shown any catalytic properties in the reported research?

A5: No, the available research does not report any catalytic properties of this compound. Its primary mode of action is through enzymatic inhibition.

Q6: Have any computational chemistry studies been performed on this compound?

A6: While the provided research doesn't include specific computational studies on this compound, its structure and known interactions make it amenable to various computational approaches like molecular docking and molecular dynamics simulations.

Q7: What is known about the stability and formulation of this compound?

A7: Information about the stability of this compound under various conditions and its formulation strategies is not provided in the research articles.

Q8: What are the known toxicological and safety aspects of this compound?

A8: Specific toxicological data for this compound is not included in the provided research. As with any pharmacological agent, thorough preclinical studies would be necessary to assess its safety profile.

Q9: Has any research been conducted on the environmental impact and degradation of this compound?

A9: The provided research articles do not mention any studies on the environmental impact or degradation pathways of this compound.

Q10: Is there any information available on the dissolution and solubility properties of this compound?

A10: The research articles do not offer specific data on the dissolution rate or solubility of this compound in different media. These properties would be crucial for understanding its bioavailability and formulation.

Q11: Are there any alternatives or substitutes for this compound in its role as a CK2 inhibitor?

A11: While the provided research does not directly compare this compound to other CK2 inhibitors, numerous other compounds are known to target this kinase.

Q12: Can you provide a historical context for the research on this compound and its significance?

A14: The research focusing on this compound specifically as a CK2 inhibitor appears to be relatively recent. The significance of this compound lies in its potential as a tool to further investigate the role of CK2 in various physiological and pathological processes, including its involvement in epilepsy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.